
2-Amino-6-(2-aminoethyl)pyrimidin-4-oldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4O and a molecular weight of 227.09 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with amino and aminoethyl groups, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with aminoethyl groups. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Analyse Chemischer Reaktionen
2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
2-amino-4,6-dichloropyrimidine: A precursor in the synthesis of the compound.
2-amino-6-methylpyrimidin-4-ol dihydrochloride: A similar compound with a methyl group instead of an aminoethyl group.
6-amino-2-(aminomethyl)pyrimidin-4-ol dihydrochloride: A compound with an aminomethyl group instead of an aminoethyl group.
Eigenschaften
Molekularformel |
C6H12Cl2N4O |
|---|---|
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
2-amino-4-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-2-1-4-3-5(11)10-6(8)9-4;;/h3H,1-2,7H2,(H3,8,9,10,11);2*1H |
InChI-Schlüssel |
VQQCHKMAHURFRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(NC1=O)N)CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
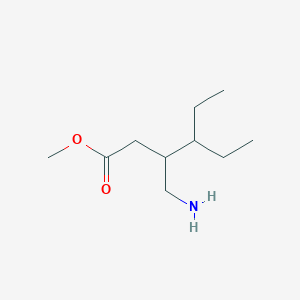
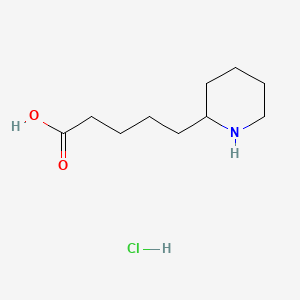
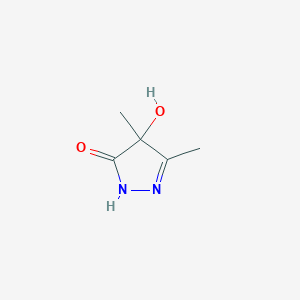
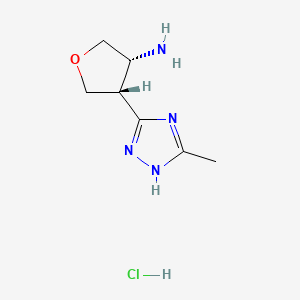
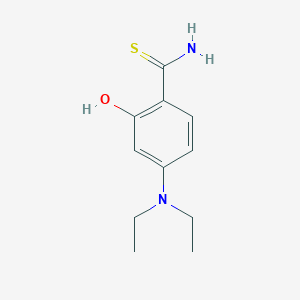

![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
![(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo](/img/structure/B15319166.png)


